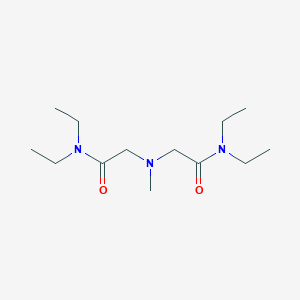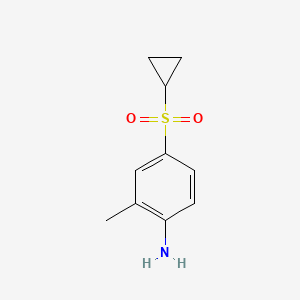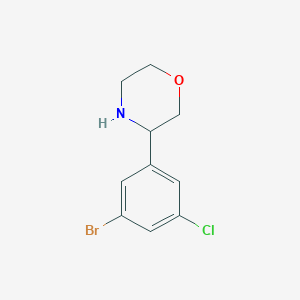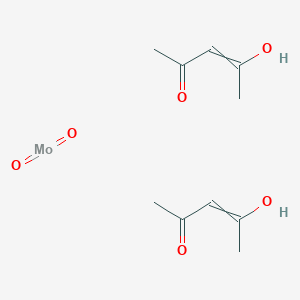![molecular formula C19H25NO4 B12507673 tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B12507673.png)
tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique indeno[1,2-b]pyrrole structure, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Vilsmeier Formylation: The starting material, such as 4-bromo-1H-indole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Reduction and Protection: The formyl group is reduced to an alcohol using sodium borohydride (NaBH4) in methanol, followed by protection of the alcoholic hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride.
Formyl Group Introduction: A formyl group is introduced at the 4-position using n-butyllithium (n-BuLi) as a base and dimethylformamide (DMF) as an electrophile in anhydrous tetrahydrofuran (THF) at low temperatures.
Horner-Wadsworth-Emmons Olefination:
Análisis De Reacciones Químicas
tert-Butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
tert-Butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s indeno[1,2-b]pyrrole structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2H,3H,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar indole structure but differs in the substituents and functional groups.
tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: This compound shares a similar pyrrole structure but has different substituents and stereochemistry.
rac-tert-butyl (3aR,8bS)-3a-(2-oxoethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate: This compound is a racemic mixture with similar structural features but different stereochemistry.
Propiedades
Fórmula molecular |
C19H25NO4 |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
tert-butyl (3aR,8bS)-7-methoxy-3a-(2-oxoethyl)-2,3,4,8b-tetrahydroindeno[1,2-b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-9-7-19(8-10-21)12-13-5-6-14(23-4)11-15(13)16(19)20/h5-6,10-11,16H,7-9,12H2,1-4H3/t16-,19-/m1/s1 |
Clave InChI |
RPCHKDBRFZVSFU-VQIMIIECSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1C3=C(C2)C=CC(=C3)OC)CC=O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(C1C3=C(C2)C=CC(=C3)OC)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Bromopyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12507600.png)
![7-(4-fluorophenyl)-5-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12507607.png)



![4-amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12507620.png)

![2-[2-(2-{2-[(1-acetylpyrrolidin-2-yl)formamido]-3-(1H-imidazol-4-yl)propanamido}-3-hydroxypropanamido)-3-sulfanylpropanamido]succinamide](/img/structure/B12507635.png)
![2-({[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}methylidene)indene-1,3-dione](/img/structure/B12507640.png)
![[4-(Fluoromethyl)phenyl]boronic acid](/img/structure/B12507655.png)

![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide](/img/structure/B12507658.png)
![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(2-phenylacetamido)methyl]sulfanyl}propanoic acid](/img/structure/B12507674.png)
